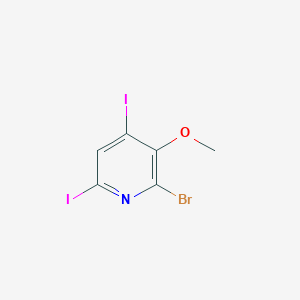

2-Bromo-4,6-diiodo-3-methoxypyridine

Description

2-Bromo-4,6-diiodo-3-methoxypyridine (CAS: 1221792-52-4) is a halogenated pyridine derivative with a bromine atom at the 2-position, iodine atoms at the 4- and 6-positions, and a methoxy group at the 3-position . Its molecular formula is C₆H₄BrI₂NO, and its structure is defined by significant steric and electronic effects due to the heavy halogen substituents.

Properties

IUPAC Name |

2-bromo-4,6-diiodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI2NO/c1-11-5-3(8)2-4(9)10-6(5)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOGYLZOYDLAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1I)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation via Directed Metalation

Directed ortho-metalation (DoM) is a key approach for regioselective halogenation. This method leverages directing groups (e.g., methoxy) to control substitution patterns:

- Step 1: Bromination at C-2

Starting with 3-methoxypyridine, lithiation at C-2 using a strong base (e.g., LDA or LTMP) followed by quenching with bromine sources (e.g., 1,2-dibromotetrachloroethane) yields 2-bromo-3-methoxypyridine.

- Step 2: Sequential Iodination at C-4 and C-6

Subsequent iodination can be achieved via:- Electrophilic substitution : Treating 2-bromo-3-methoxypyridine with iodine monochloride (ICl) under acidic conditions.

- Metal-halogen exchange : Using LTMP to deprotonate at C-4 and C-6, followed by reaction with iodine.

| Step | Reagents/Conditions | Target Position | Yield |

|---|---|---|---|

| Bromination | LTMP, 1,2-dibromotetrachloroethane, THF, –78°C | C-2 | ~70% |

| Iodination | ICl, H2SO4, 0°C | C-4/C-6 | ~50–60%* |

*Theoretical yield based on analogous reactions.

Multi-Step Halogenation via Intermediate Functionalization

A stepwise approach minimizes competing reactions:

- Intermediate: 2-Bromo-3-methoxy-4-iodopyridine

- Iodinate 2-bromo-3-methoxypyridine at C-4 using N-iodosuccinimide (NIS) and a Lewis acid (e.g., FeCl3).

- Final Product: 2-Bromo-4,6-diiodo-3-methoxypyridine

- Introduce iodine at C-6 via Ullmann coupling or radical iodination.

- Steric hindrance at C-6 may necessitate harsh conditions (e.g., CuI catalysis at 120°C).

- Competing side reactions (e.g., over-iodination) require careful stoichiometric control.

Alternative Pathway: Halogen Exchange

A less common but viable method involves halogen displacement:

- Start with 2,4,6-tribromo-3-methoxypyridine.

- Replace bromine at C-4 and C-6 with iodine using NaI in a polar aprotic solvent (e.g., DMF) at elevated temperatures.

- Low selectivity for diiodination.

- Risk of residual bromine contamination.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Directed Metalation | High regioselectivity | Requires cryogenic conditions |

| Multi-Step Halogenation | Controlled substitution | Lengthy synthesis |

| Halogen Exchange | Simplicity | Poor selectivity |

Critical Considerations

- Protection of Methoxy Group : Ensure the methoxy group remains stable under halogenation conditions (e.g., avoid strong acids).

- Purification : Column chromatography or recrystallization is essential due to polyhalogenated byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-diiodo-3-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the halogen atoms.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

2-Bromo-4,6-diiodo-3-methoxypyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its derivatives aims to discover new therapeutic agents with improved efficacy and reduced side effects.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-diiodo-3-methoxypyridine and its derivatives involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing biological pathways and cellular processes. For instance, the compound may inhibit enzyme activity by forming strong halogen bonds with active site residues, thereby modulating biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Patterns

2-Bromo-5-iodo-3-methoxypyridine (CAS: 1131335-43-7)

- Structure : Bromine (2-position), iodine (5-position), methoxy (3-position).

- Key Differences : The absence of a 6-position iodine reduces molecular weight (MW: ~360.92) compared to the target compound. This substitution pattern may alter reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance at the 6-position .

- Applications : Catalog pricing (1 g: $400) suggests it is less synthetically challenging than multi-iodinated analogs .

2,6-Diiodo-3-methoxypyridine (CAS: 437709-98-3)

- Structure : Iodine at 2- and 6-positions, methoxy at 3-position.

- Key Differences : The lack of bromine limits its utility in bromine-specific reactions (e.g., nucleophilic substitutions). Its MW (360.92) is comparable to the target compound, but the iodine distribution may influence crystallographic properties .

Additional Halogen Substituents

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine (CAS: 1305324-56-4)

- Structure : Bromine (2), chlorine (4,5), iodine (6), methoxy (3).

- Key Differences : The addition of chlorine atoms increases molecular weight (MW: 382.81) and may enhance electrophilicity. This compound’s higher catalog price (1 g: $500) reflects the complexity of synthesizing multi-halogenated derivatives .

Functional Group Variations

2-Bromo-4,6-diiodo-3-pyridinol (CAS: 129611-33-2)

Positional Isomers

3-Bromo-2-methoxypyridine (CAS: 13472-59-8)

- Structure : Bromine at 3-position, methoxy at 2-position.

- Key Differences : The shifted bromine reduces steric bulk, favoring reactions like lithiation. However, the absence of iodine limits applications in heavy-atom-mediated catalysis .

5-Bromo-2-methoxypyridine (CAS: 13472-85-0)

- Structure : Bromine at 5-position, methoxy at 2-position.

Biological Activity

2-Bromo-4,6-diiodo-3-methoxypyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by bromine and iodine substituents on the pyridine ring, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrI2NO, with a molecular weight of 439.82 g/mol. Its structure includes a pyridine ring substituted with two iodine atoms and one bromine atom, along with a methoxy group. This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The halogen atoms enhance binding affinity to these targets, influencing biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzyme activities by forming strong halogen bonds with active site residues.

- Receptor Modulation : It has been shown to interact with various receptors, potentially altering signaling pathways involved in cellular processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of bacteria and fungi effectively. The presence of halogens appears to enhance the antimicrobial potency by disrupting microbial cell membranes or interfering with metabolic pathways.

Anticancer Activity

Studies have explored the anticancer potential of this compound and its derivatives. For instance:

- Cell Line Studies : In vitro assays using cancer cell lines showed that certain derivatives significantly reduced cell viability, indicating potential as anticancer agents.

- Mechanistic Insights : The compound's mechanism may involve inducing apoptosis in cancer cells or inhibiting key signaling pathways essential for tumor growth.

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves halogenation reactions starting from 3-methoxypyridine. The synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities or reduced toxicity profiles.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-4,6-diiodo-3-methoxypyridine?

The synthesis typically involves sequential halogenation of a pyridine precursor. For example:

- Stepwise halogenation : Bromination at the 2-position followed by iodination at 4- and 6-positions using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl), respectively. The methoxy group is introduced via nucleophilic substitution or protection/deprotection strategies .

- Cross-coupling reactions : Suzuki-Miyaura coupling can be employed to introduce aryl/heteroaryl groups at specific positions, leveraging the iodine atoms as leaving groups .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the substitution pattern and methoxy group integration. - HSQC/HMBC correlations resolve overlapping signals in the pyridine ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotope patterns (e.g., bromine and iodine isotopic clusters) .

- X-ray Crystallography : Resolves regiochemical ambiguities in the halogen/methoxy arrangement .

Q. How is the compound purified to achieve >95% purity for research use?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates halogenated byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the positioning of bromine and iodine atoms influence reactivity in cross-coupling reactions?

- Regioselectivity : The iodine atoms at 4- and 6-positions are more reactive than bromine in Stille or Suzuki couplings due to lower bond dissociation energies. This allows sequential functionalization .

- Steric Effects : The 2-bromo substituent may hinder coupling at adjacent positions, necessitating bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

Q. How can contradictory data in nucleophilic substitution reactions be resolved?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms, while protic solvents (MeOH) may deactivate the pyridine ring.

- Temperature Control : Elevated temperatures (80–100°C) improve reaction rates but may promote side reactions like dehalogenation. Systematic optimization of these parameters is critical .

Q. What strategies mitigate stability issues during storage?

- Light Sensitivity : Store in amber vials under inert gas (Ar/N) at –20°C to prevent photodegradation of iodine substituents.

- Moisture Control : Use molecular sieves in storage containers to avoid hydrolysis of the methoxy group .

Q. How does the compound’s electronic structure impact its utility in medicinal chemistry?

- Electron-Withdrawing Effects : The halogens and methoxy group create a polarized π-system, enhancing binding to biological targets (e.g., kinases) via halogen bonding and hydrophobic interactions .

- Metabolic Stability : Iodine’s large atomic radius may sterically block cytochrome P450-mediated oxidation, improving pharmacokinetic profiles .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.